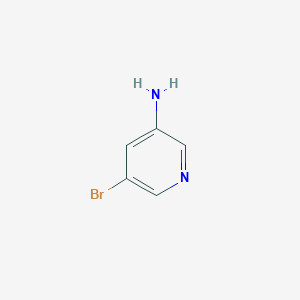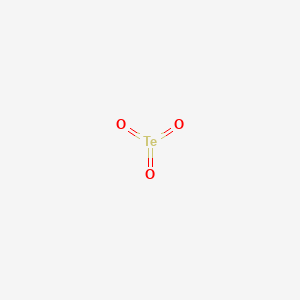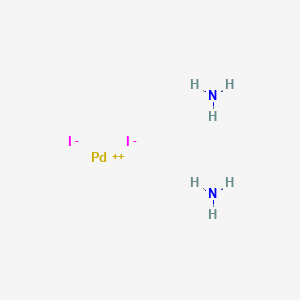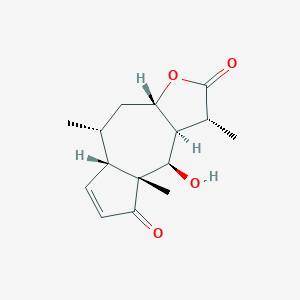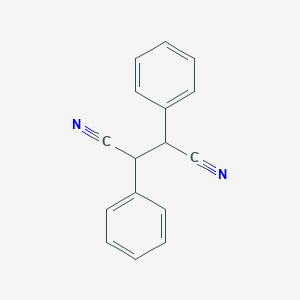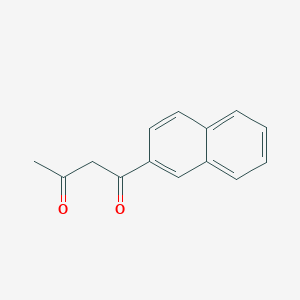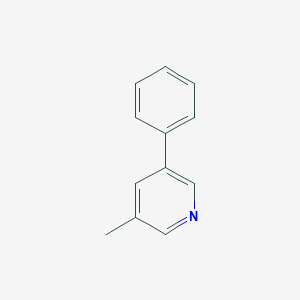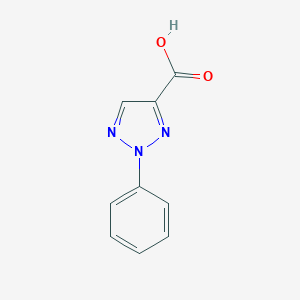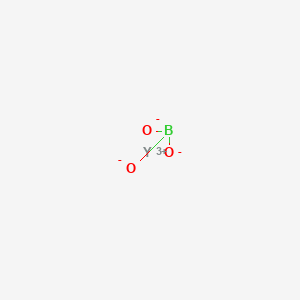
Yttrium(3+) orthoborate
Übersicht
Beschreibung
Yttrium(3+) orthoborate is a chemical compound with the formula YBO₃. It is a rare earth borate that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is known for its excellent luminescent properties, making it a valuable material in the development of phosphors and scintillators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yttrium(3+) orthoborate can be synthesized through various methods. One common method involves the reaction of yttrium oxide with boron anhydride in a molten borate oxide glass. This method allows for the formation of crystalline this compound in thin layers, typically ranging from 2.5 to 20.0 micrometers thick . Another method involves calcining precursors precipitated with aqueous ammonium hydroxide from yttrium nitrate or yttrium chloride solutions, with a more than tenfold excess of boric acid . The resulting product is then subjected to further heating to induce crystallization.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and boric acid in specific ratios and heating the mixture to elevated temperatures to achieve the desired crystalline structure. The use of surfactants such as polyvinylpyrrolidone or ammonium polyacrylate can affect the sizes and shapes of the precipitated particles, resulting in this compound platelets with nanometer thicknesses .
Analyse Chemischer Reaktionen
Types of Reactions: Yttrium(3+) orthoborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include yttrium oxide, boron anhydride, boric acid, and aqueous ammonium hydroxide. The reaction conditions typically involve high temperatures and controlled pH levels to ensure the formation of the desired crystalline phases .
Major Products Formed: The major products formed from the reactions of this compound include various crystalline phases of yttrium borates, depending on the specific reaction conditions. These products are characterized by their luminescent properties and structural stability .
Wissenschaftliche Forschungsanwendungen
Yttrium(3+) orthoborate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a phosphor material in the development of luminescent devices and scintillators . In biology and medicine, this compound is explored for its potential use in imaging and diagnostic applications due to its luminescent properties . In industry, it is used in the production of optically active glass-ceramic materials, which have applications in illumination, displays, and narrow-band fluorescent markers .
Wirkmechanismus
The mechanism of action of yttrium(3+) orthoborate is primarily related to its luminescent properties. When doped with rare earth ions such as europium or terbium, this compound exhibits enhanced photoluminescence due to energy transfer processes between the dopant ions and the yttrium borate matrix . This energy transfer mechanism involves the absorption of light by the dopant ions, followed by the emission of light at specific wavelengths, resulting in the observed luminescence.
Vergleich Mit ähnlichen Verbindungen
Yttrium(3+) orthoborate is often compared with other rare earth orthoborates, such as gadolinium orthoborate and lutetium orthoborate. These compounds share similar luminescent properties but differ in their specific applications and structural characteristics. For example, gadolinium orthoborate is known for its use in medical imaging due to its high atomic number, while lutetium orthoborate is used in high-energy physics experiments . The unique properties of this compound, such as its high luminescence efficiency and structural stability, make it a valuable material in various scientific and industrial applications .
List of Similar Compounds:- Gadolinium orthoborate
- Lutetium orthoborate
- Terbium-doped yttrium orthoborate
- Cerium-doped yttrium orthoborate
Eigenschaften
IUPAC Name |
yttrium(3+);borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Y/c2-1(3)4;/q-3;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAQKHYRHQYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BO3Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930882 | |
| Record name | Yttrium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14060-30-1 | |
| Record name | Yttrium(3+) orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(3+) orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


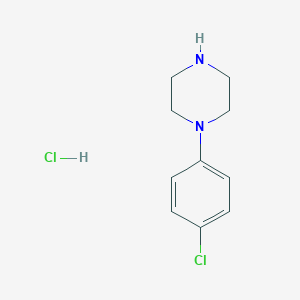
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
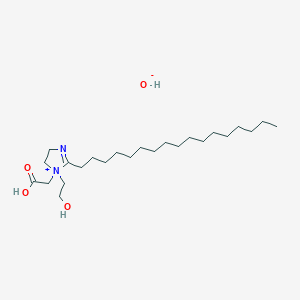
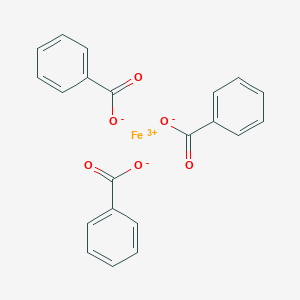
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
